N-Acryloylglycine

Descripción general

Descripción

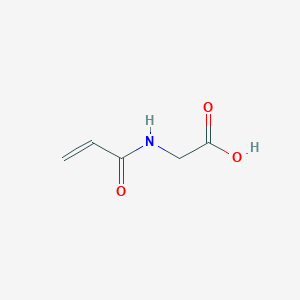

N-Acryloylglycine is an acyl glycine, which is a minor metabolite of fatty acidsThe compound is characterized by its molecular formula C5H7NO3 and is known for its role in biological systems as a metabolite .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Acryloylglycine can be synthesized through the mini-emulsion radical polymerization technique. This method involves the polymerization of N-acryloyl glycine monomers in a mini-emulsion, resulting in the formation of nanoparticles. The reaction conditions typically include the use of an initiator and a stabilizer to control the polymerization process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale polymerization techniques. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The use of advanced polymerization techniques, such as photopolymerization, can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: N-Acryloylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Hydrogel Development for Regenerative Medicine

N-Acryloylglycine is primarily utilized in the synthesis of hydrogels, which mimic the extracellular matrix and provide a conducive environment for cellular activities.

Case Study: Neurogenic Poly(this compound) Hydrogel

A study published in December 2023 demonstrated the polymerization of NAG to create a hydrogel (poly(this compound-acrylamide)) that exhibits remarkable swelling (approximately 1500%) and mechanical stability. This hydrogel supports neurite growth and neuronal differentiation, making it a promising candidate for nerve regeneration therapies. The hydrogel's ability to modulate the biological microenvironment enhances its neuroprotective properties, particularly under oxidative stress conditions .

Nanoparticle Formulations for Wound Healing

This compound is also used to formulate nanoparticles that enhance wound healing processes by promoting cell proliferation and migration.

Case Study: Poly(N-Acryloyl Glycine) Nanoparticles

A recent study focused on developing poly(N-acryloyl glycine) nanoparticles (PNAG NPs) for wound healing applications. These nanoparticles, synthesized via mini-emulsion radical polymerization, demonstrated biocompatibility and significantly improved wound closure rates in vivo—up to 31% higher than control groups. The PNAG NPs also exhibited anti-inflammatory properties, promoting angiogenesis essential for effective wound healing .

Thermoresponsive Hydrogels

This compound contributes to the creation of thermoresponsive hydrogels, which can switch between sol and gel states based on temperature changes.

Case Study: ABA-Type Triblock Copolymer Hydrogels

Research has shown that hydrogels made from this compound exhibit lower critical solution temperature (LCST) behavior, allowing them to transition states in response to temperature changes. These hydrogels are self-healing and injectable, making them suitable for various biomedical applications .

Drug Delivery Systems

The unique properties of this compound enable its use in drug delivery systems that respond to environmental stimuli.

Case Study: Multiresponsive Nanocomposites

A study highlighted the development of a pH- and thermoresponsive nanocomposite based on poly(N-acryloyl glycine). This system allows controlled drug release triggered by changes in pH or temperature, showcasing its potential as a magnetically guided vehicle for targeted therapy .

Neuroregenerative Applications

This compound-based materials have shown promise in neuroregeneration due to their ability to support neuronal cell growth and differentiation.

Case Study: Neurogenic Hydrogel with Angiogenic Properties

A novel hydrogel combining this compound with other components was found to enhance neurogenesis and angiogenesis under oxidative stress conditions. This hydrogel not only supports neuronal growth but also exhibits cytotoxic effects against aggressive cancer cells, indicating its potential dual role in therapy .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-Acryloylglycine involves its interaction with various molecular targets and pathways. The compound is believed to bind to proteins and other molecules, thereby modifying their structure and function. It acts as both an inhibitor for certain enzymes and a stimulator for others. This dual role allows it to exert its effects in a highly regulated manner, contributing to its therapeutic potential .

Comparación Con Compuestos Similares

N-Acryloyl-2-glycine: This compound is similar in structure and function to N-Acryloylglycine and is used in similar applications.

N-Acryloylglycinamide: Another related compound, known for its use in the synthesis of hydrogels and other polymeric materials.

Uniqueness: this compound stands out due to its specific properties, such as its ability to form nanoparticles and its role in biological systems. Its unique combination of chemical reactivity and biological activity makes it a valuable compound for research and industrial applications .

Actividad Biológica

N-Acryloylglycine (NAG) is an acyl glycine derivative that has garnered attention for its diverse biological activities and potential applications in medical and industrial fields. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound is formed by the reaction of acryloyl chloride with glycine, resulting in a compound characterized by an acryloyl group attached to the amino acid glycine. This structural feature endows NAG with unique properties that facilitate its interaction with biological systems. The compound can be synthesized through radical polymerization techniques, leading to various polymeric forms such as poly(this compound) (PNAG), which exhibit enhanced biological activities .

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Anti-inflammatory Properties : Studies have shown that NAG can modulate inflammatory responses, making it a candidate for wound healing applications. For instance, polymeric nanoparticles made from NAG exhibited significant anti-inflammatory effects and enhanced wound healing efficiency in vivo .

- Neurogenic and Angiogenic Effects : Hydrogel formulations containing NAG have been reported to promote neurogenesis and angiogenesis. These hydrogels induce cell cycle progression and inhibit apoptosis in neuronal cells, contributing to tissue regeneration .

- Biocompatibility : this compound-based materials have demonstrated biocompatibility with human cells, which is crucial for their application in biomedical fields .

1. Wound Healing Efficacy

A study focused on the development of PNAG nanoparticles revealed that these particles significantly enhanced wound healing compared to control groups. The treatment group showed a wound healing efficiency increase of approximately 31%, alongside notable reductions in pro-inflammatory cytokines TNF-α and IL-6 .

| Parameter | Control Group | PNAG Treatment Group |

|---|---|---|

| Wound Healing Efficiency | 70% | 91% |

| TNF-α Levels (pg/mL) | 4.10 ± 3.18 | 5.17 ± 3.27 |

| IL-6 Levels (pg/mL) | 11.93 ± 2.34 | 10.33 ± 3.31 |

2. Neurogenic Hydrogel Applications

Research on a hydrogel composed of this compound co-polymerized with acrylamide demonstrated its ability to enhance neurogenesis by promoting cell proliferation while limiting apoptosis in neuronal cells. The hydrogel exhibited a swelling ratio of 6188% and mechanical stability suitable for regenerative applications .

| Property | Value |

|---|---|

| Swelling Ratio | 6188% |

| Mechanical Stability (kPa) | 2.3 – 2.7 |

| PC12 Cell Proliferation (%) | 152.7 ± 13.7 |

Toxicological Considerations

While this compound has shown promising biological activities, its potential toxicity must be assessed, particularly when used in biomedical applications. Its structural similarity to certain environmental toxins necessitates thorough toxicological evaluations to ensure safety .

Propiedades

IUPAC Name |

2-(prop-2-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-2-4(7)6-3-5(8)9/h2H,1,3H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCXCXDOGAEFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30602-14-3 | |

| Record name | Glycine, N-(1-oxo-2-propen-1-yl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30602-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50865161 | |

| Record name | N-Prop-2-enoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acryloylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24599-25-5 | |

| Record name | Acryloylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24599-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopropenal acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024599255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC288735 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminopropenal acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Acryloylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.